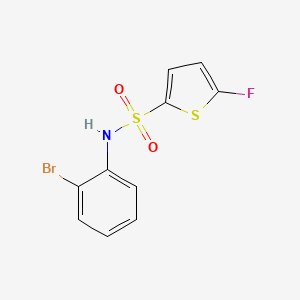
N-(2-Bromophenyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group, a fluorine atom, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrobenzophenone)acetamide. Subsequent hydrolysis of this compound produces 2-bromo-6-nitroaniline. Finally, a diazo-reaction with fluoride and nitro compounds under heating conditions results in the formation of N2-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The use of cheap raw materials and straightforward reaction conditions ensures high conversion rates and product purity. The process avoids the use of expensive fluorination reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
N~2~-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N2-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The bromophenyl and fluorine groups can enhance the compound’s binding affinity to target proteins or enzymes. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2,2,2-trifluoroacetamide: This compound shares the bromophenyl group but has a trifluoroacetamide moiety instead of the thiophene ring.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Similar in structure but contains chlorine atoms and a nicotinamide group.
Uniqueness
N~2~-(2-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the combination of the bromophenyl, fluorine, and thiophene groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the thiophene ring, in particular, can enhance the compound’s electronic properties, making it suitable for applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C10H7BrFNO2S2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrFNO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
PQTWEYLLZWBSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















